molecular formula C16H17F3N4O2 B6448622 1-methyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]-1,2-dihydropyrazin-2-one CAS No. 2549013-57-0

1-methyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]-1,2-dihydropyrazin-2-one

Cat. No.: B6448622
CAS No.: 2549013-57-0
M. Wt: 354.33 g/mol
InChI Key: JWNIDZUMAJGMIN-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a pyrrolidine ring, a pyrazinone ring, and a trifluoromethyl group attached to a pyridine ring . The trifluoromethyl group is a common feature in many pharmaceuticals and drugs, and it’s often used to adjust the steric and electronic properties of a lead compound .


Molecular Structure Analysis

The compound’s structure includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyrazinone ring, which is a six-membered ring with two nitrogen atoms and a carbonyl group. The trifluoromethyl group attached to the pyridine ring significantly increases the compound’s electronegativity .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. The trifluoromethyl group is known to have a significant electronegativity .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The trifluoromethyl group is often used in pharmaceuticals and can influence the compound’s binding to its target .

Future Directions

The future directions for this compound could involve further studies to determine its potential uses. The trifluoromethyl group is often used in the development of new pharmaceuticals and agrochemicals , so this compound could potentially have applications in these areas.

Properties

IUPAC Name

1-methyl-3-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O2/c1-22-8-6-20-14(15(22)24)23-7-5-11(9-23)10-25-13-4-2-3-12(21-13)16(17,18)19/h2-4,6,8,11H,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNIDZUMAJGMIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(C2)COC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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